N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide

Description

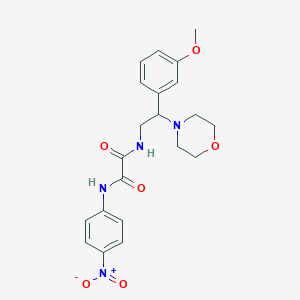

N1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amine)) backbone. The compound features two distinct substituents:

- N1-Substituent: A 2-(3-methoxyphenyl)-2-morpholinoethyl group, combining a 3-methoxy-substituted aromatic ring with a morpholine moiety. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and may influence pharmacokinetic properties .

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6/c1-30-18-4-2-3-15(13-18)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-16-5-7-17(8-6-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGLMSKSSCCVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form 2-(3-methoxyphenyl)-2-morpholinoethanol.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires careful control of temperature and pH to ensure the formation of the desired product.

Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a nitrating mixture under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-aminophenyl)oxalamide.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholinoethyl chain provides flexibility and enhances binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings from Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound contrasts with the 4-chlorophenyl group in compound 14 . Morpholine vs. Thiazole/Pyrrolidine: The morpholinoethyl group in the target compound may improve solubility compared to the thiazole-pyrrolidine moiety in compound 14, which is critical for bioavailability .

Synthetic Yields and Purity: The target compound’s hypothetical synthesis could mirror methods for analogous oxalamides (e.g., coupling via chloroacetyl chloride or carbodiimide chemistry), though yields may vary based on steric hindrance from the morpholinoethyl group .

Safety and Metabolism: Flavoring oxalamides (e.g., S336) exhibit high NOEL values (100 mg/kg bw/day) due to rapid hydrolysis and oxidative metabolism . The target compound’s nitro group may slow metabolism, necessitating specific toxicological evaluation .

Physical Properties: Morpholino-containing compounds (e.g., target) likely have higher water solubility than adamantyl derivatives (e.g., compound 10 ) but lower than pyridine-based analogs (e.g., S336 ).

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C21H24N4O6

- Molecular Weight : 428.44 g/mol

- CAS Number : 941932-81-6

The structural components include a morpholinoethyl group, a methoxyphenyl moiety, and a nitrophenyl unit, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : The compound is being studied for its interactions with enzymes that play critical roles in metabolic pathways.

The mechanism by which this compound exerts its effects involves:

- Targeting Specific Receptors : The nitrophenyl group may enhance binding affinity to certain receptors, potentially modulating their activity.

- Inhibition of Enzymatic Activity : The morpholinoethyl group may interact with active sites of enzymes, inhibiting their function and altering metabolic processes.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using macrophage cell lines revealed that treatment with the compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6, key inflammatory cytokines. This suggests that the compound may have therapeutic potential for treating inflammatory conditions.

Q & A

Q. Basic

- 1H/13C NMR: Identify protons and carbons in the morpholino, methoxyphenyl, and nitrophenyl groups. For example, methoxy protons appear as a singlet at ~δ 3.8 ppm, while aromatic protons of the nitrophenyl group resonate at δ 7.5–8.2 ppm .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ ion at m/z ~483.5 for C23H25N4O6) .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Q. Advanced

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to explain reduced in vivo efficacy .

- Structural Modifications: Replace the nitro group with a trifluoromethyl group (electron-withdrawing but metabolically stable) to enhance bioavailability .

- In Vivo Imaging: Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track tissue distribution and metabolite formation .

What strategies are employed in structure-activity relationship (SAR) studies to enhance target selectivity?

Q. Advanced

- Substituent Screening: Test analogs with halogen (Cl, F) or methoxy substitutions on the phenyl rings to optimize steric and electronic interactions .

- Molecular Docking: Simulate binding modes with targets like kinases using AutoDock Vina. For example, the morpholino group may hydrogen-bond with kinase hinge regions .

- SPR/ITC Assays: Quantify binding affinity (KD) to prioritize analogs with sub-micromolar potency .

What are the key functional groups influencing reactivity and bioactivity?

Q. Basic

- Morpholino Group: Enhances solubility and participates in hydrogen bonding with biological targets .

- Nitro Group (4-Nitrophenyl): Acts as an electron-withdrawing group, stabilizing the amide bond and influencing redox activity .

- Methoxy Group (3-Methoxyphenyl): Modulates lipophilicity (LogP ~2.8) and membrane permeability .

How can X-ray crystallography or computational modeling elucidate the compound’s binding mode?

Q. Advanced

- X-ray Crystallography: Co-crystallize the compound with its target protein (e.g., kinase) using SHELX for refinement . The morpholino group’s oxygen may form a key hydrogen bond with Asp86 in the active site.

- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .

What are common by-products during synthesis, and how are they characterized?

Q. Basic

- Dimerization: Oxalamide dimer formation due to excess coupling agent. Detect via HPLC (retention time shift) and confirm with MS (m/z ~966 for dimer) .

- Partial Hydrolysis: Nitro group reduction to amine under acidic conditions. Identify by TLC (Rf change) and 1H NMR (disappearance of aromatic protons) .

What in silico approaches predict pharmacokinetic properties?

Q. Advanced

- ADMET Prediction: Use SwissADME to estimate bioavailability (Topological Polar Surface Area <90 Ų) and blood-brain barrier penetration .

- CYP450 Metabolism: Simulate metabolic sites with StarDrop (e.g., morpholino ring oxidation as a major pathway) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.